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molecular formula C7H7FN2 B014776 4-Fluorobenzamidine CAS No. 2339-59-5

4-Fluorobenzamidine

Cat. No. B014776
M. Wt: 138.14 g/mol
InChI Key: OSTGTIZRQZOYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889677B2

Procedure details

380 mL 1N LiHMDS-solution in n-hexane was added to 20 g 4-fluoro-benzonitrile in 1 L diethylether. The reaction was stirred 2 h at RT and 4N HCL solution was added at 0° C. until pH=12. The water layer was extracted with chloroform. The organic layer was dried and evaporated to give 6.64 g of the desired product. Rt: 2.28 min (method K), (M+H)+: 139
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-:6][Si](C)(C)C)(C)C.[F:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1>CCCCCC.C(OCC)C>[F:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]([NH2:6])=[NH:17])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
380 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4N HCL solution was added at 0° C. until pH=12
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C(=N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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